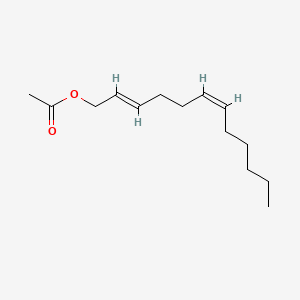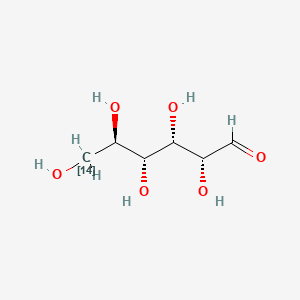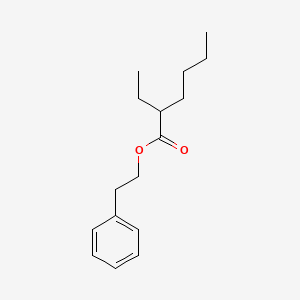
D-Glucitol triisooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol triisooctadecanoate, also known as sorbitan trioleate, is a chemical compound derived from D-glucitol (sorbitol) and isooctadecanoic acid. It is a type of ester that is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its emulsifying, stabilizing, and surfactant properties, making it valuable in the production of cosmetics, pharmaceuticals, and food products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol triisooctadecanoate typically involves the esterification of D-glucitol with isooctadecanoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions for esterification. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucitol triisooctadecanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: D-glucitol and isooctadecanoic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Reduced forms of the compound with modified functional groups.
Applications De Recherche Scientifique
D-Glucitol triisooctadecanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of D-Glucitol triisooctadecanoate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in aqueous and non-aqueous systems. This property is particularly useful in the formulation of pharmaceuticals, cosmetics, and food products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorbitan monostearate: Another ester of sorbitol, used as an emulsifier and stabilizer.
Sorbitan tristearate: Similar in structure and function, used in food and cosmetic industries.
Sorbitan monooleate: Known for its emulsifying properties, used in various industrial applications.
Uniqueness
D-Glucitol triisooctadecanoate is unique due to its specific combination of D-glucitol and isooctadecanoic acid, which imparts distinct emulsifying and stabilizing properties. Its ability to form stable emulsions in both aqueous and non-aqueous systems makes it particularly valuable in diverse applications .
Propriétés
Numéro CAS |
93820-22-5 |
|---|---|
Formule moléculaire |
C60H116O9 |
Poids moléculaire |
981.6 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis(16-methylheptadecanoyloxy)hexyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C60H116O9/c1-51(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-56(63)67-50-55(68-57(64)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(3)4)60(59(66)54(62)49-61)69-58(65)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(5)6/h51-55,59-62,66H,7-50H2,1-6H3/t54-,55+,59-,60-/m1/s1 |
Clé InChI |
KNVBNPLCDNBBEX-LLPUSWRMSA-N |
SMILES isomérique |
CC(C)CCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















